molecular formula C14H19N B13587192 1-(1-Phenylcyclopentyl)cyclopropan-1-amine

1-(1-Phenylcyclopentyl)cyclopropan-1-amine

Cat. No.: B13587192
M. Wt: 201.31 g/mol
InChI Key: WGUXFOHCKIILHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(1-Phenylcyclopentyl)cyclopropan-1-amine involves several steps, typically starting with the formation of the cyclopropane ring. One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide . This reaction produces cyclopropyl arenes in good yields. Another method involves the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents .

Industrial production methods often employ similar catalytic processes but on a larger scale, ensuring high yields and purity. The use of microwave-assisted protocols can also expedite the synthesis, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

1-(1-Phenylcyclopentyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents used in these reactions include Grignard reagents, palladium catalysts, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Phenylcyclopentyl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopentyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. As an aralkylamine, it can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including changes in enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

1-(1-Phenylcyclopentyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

    1-(1-Phenylcyclopentyl)methylamine: This compound has a similar structure but with a methyl group instead of a cyclopropane ring.

    Cyclopropylamine: A simpler compound with a cyclopropane ring attached to an amine group. It serves as a basic building block in organic synthesis.

    Phenylcyclopentylamine: Similar to the target compound but lacks the cyclopropane ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of a cyclopropane ring with a phenyl-substituted cyclopentyl group, providing distinct chemical and biological properties .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-(1-phenylcyclopentyl)cyclopropan-1-amine

InChI

InChI=1S/C14H19N/c15-14(10-11-14)13(8-4-5-9-13)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2

InChI Key

WGUXFOHCKIILHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C3(CC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.